2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide can be compared with other similar compounds, such as:
2-Bromo-N-(2,5-dimethoxyphenyl)butanamide: This compound has similar structural features but different substituents on the phenyl ring.
2-Bromo-N-(4-ethylphenyl)butanamide: Another structurally related compound with an ethyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-7-4-5-10(16-2)9(13)6-7/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOAWXSNWBFFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248219 |
Source
|
Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-42-1 |
Source
|
Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801248219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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